molecular formula C10H8BrNO2 B2538593 5-(3-Bromophenyl)pyrrolidine-2,4-dione CAS No. 1897611-83-4

5-(3-Bromophenyl)pyrrolidine-2,4-dione

Cat. No. B2538593
CAS RN: 1897611-83-4
M. Wt: 254.083
InChI Key: UMJOGWZWEWIUDY-UHFFFAOYSA-N
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Description

Enantiomeric Resolution and Simulation Studies

The study on the enantiomeric resolution of 5-bromo-3-ethyl-3-(4-nitrophenyl)-piperidine-2,6-dione, which shares structural similarities with 5-(3-Bromophenyl)pyrrolidine-2,4-dione, utilized a Chiralpak IA column and acetonitrile as the mobile phase. The research achieved separation of stereoisomers and identified hydrogen bonding and π–π interactions as key forces in chiral resolution, which could be relevant for the enantiomeric resolution of related compounds .

Solubility and Solvent Effects

Solubility studies of 1-(2-Bromo-phenyl)-pyrrole-2,5-dione in various solvents provide insights into the solubility behavior of bromophenyl derivatives. The solubility increased with temperature and varied across solvents, which is crucial for understanding the physical properties and potential applications of this compound .

Synthesis and Crystal Structure

The synthesis of 4-(2-Bromophenyl)-3,4,7,8-tetrahydro-7,7-dimethyl-1-p-tolylquinoline-2,5(1H,6H)-dione offers a methodological perspective for the synthesis of bromophenyl compounds. The crystal structure analysis, including non-classical hydrogen bonds and π-π interactions, provides a foundation for molecular structure analysis of similar compounds .

Chemical Reactions Analysis

The compound (Z)-1-Benzyl-5-(4-bromophenyl)-5-hydroxy-4-(2-oxomorpholin-3-ylidene)pyrrolidine-2,3-dione was synthesized from a reaction involving benzylamine, which demonstrates the reactivity of bromophenyl pyrrolidine diones under mild conditions and could inform the chemical reactions analysis of this compound .

Synthesis and Structural Determination

The synthesis of pyrrolidine-2,3-dione derivatives from 4-acetyl-3-hydroxy-5-phenyl-1-(3-nitrophenyl)-3-pyrroline-2-one provides a synthetic route that could be adapted for the synthesis of this compound. Structural confirmation techniques such as NMR and mass spectrometry are essential for the synthesis analysis .

Spectral and Combinatorial Analysis

The synthesis and structural exploration of racemic-3-isobutyl-5-phenyl-5-(pyridin-4-yl)imidazolidine-2,4-dione, along with spectral and combinatorial analysis, offer a comparative approach to experimental and theoretical studies. This could be applied to the physical and chemical properties analysis of this compound .

One-step Synthesis of Pyrroles

The one-step synthesis of 3,5-disubstituted-2-pyridylpyrroles from the condensation of 1,3-diones and 2-(aminomethyl)pyridine provides a synthetic method that could potentially be applied to the synthesis of this compound, highlighting the versatility of pyrrole derivatives .

Scientific Research Applications

Pyrrolidine in Drug Discovery

Versatile Scaffold for Novel Biologically Active Compounds : The pyrrolidine ring, a nitrogen heterocycle, is extensively utilized in medicinal chemistry for developing treatments for various human diseases. Its saturated scaffold offers advantages like efficient exploration of pharmacophore space, contribution to stereochemistry, and increased three-dimensional coverage due to non-planarity, a feature known as "pseudorotation." This review highlights bioactive molecules with target selectivity characterized by the pyrrolidine ring, including derivatives such as pyrrolizines and pyrrolidine-2,5-diones. The discussion includes synthetic strategies, structure-activity relationships (SAR), and the impact of stereogenicity on the biological profiles of drug candidates (Li Petri et al., 2021).

Organic Electronics

Diketopyrrolopyrroles (DPPs) - Synthesis, Reactivity, and Optical Properties : Diketopyrrolopyrroles, closely related to pyrrolidine-2,4-diones, are highlighted for their widespread applications as dyes in high-quality pigments, field-effect transistors, solar cells, and fluorescence imaging. The review outlines the synthesis, reactivity, and the relationship between structure and optical properties of DPPs. It notes the significant changes in optical properties with chromophore extension, including strong bathochromic shifts and increased two-photon absorption cross-sections, underscoring the continued interest in DPPs for various applications (Grzybowski & Gryko, 2015).

Safety and Hazards

The safety information for 5-(3-Bromophenyl)pyrrolidine-2,4-dione includes several hazard statements: H302, H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/clothing/eye protection/face protection .

Future Directions

While specific future directions for 5-(3-Bromophenyl)pyrrolidine-2,4-dione are not mentioned in the search results, there is a general interest in the design of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

5-(3-bromophenyl)pyrrolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2/c11-7-3-1-2-6(4-7)10-8(13)5-9(14)12-10/h1-4,10H,5H2,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMJOGWZWEWIUDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C(NC1=O)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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